1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea
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Overview
Description
1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-2-thioxoimidazolidin-4-one with a suitable alkylating agent to introduce the propyl group, followed by the reaction with phenyl isothiocyanate to form the thiourea derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents, and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes or receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-thioxoimidazolidin-4-one: A simpler analogue with similar structural features but lacking the propyl and thiourea groups.
5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Another analogue with a methyl group instead of the propyl group.
5-Isopropyl-3-phenyl-2-thioxoimidazolidin-4-one: Contains an isopropyl group, offering different steric and electronic properties.
Uniqueness
1-[3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propyl]-3-phenylthiourea is unique due to its combination of the propyl group and the thiourea moiety, which imparts distinct chemical reactivity and potential biological activity
Properties
CAS No. |
5657-27-2 |
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Molecular Formula |
C19H20N4OS2 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-[3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H20N4OS2/c24-17-16(22-19(26)23(17)15-10-5-2-6-11-15)12-7-13-20-18(25)21-14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2,(H,22,26)(H2,20,21,25) |
InChI Key |
FYCNMOFAZJDUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCCCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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